3-(Dimethylamino)propyl chloride hydrochloride
Description
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNMDZRCXJETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-54-6 (Parent) | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022227 | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-04-5 | |
| Record name | 3-(Dimethylamino)propyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5407-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylaminopropyl chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4031FU3Q6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dimethylaminopropylchloride hydrochloride can be synthesized through the reaction of dimethylamine with allyl chloride. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 3-Dimethylaminopropylchloride hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminopropylchloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines, while oxidation reactions may produce corresponding amine oxides .
Scientific Research Applications
Pharmaceutical Applications
DMPC is predominantly recognized for its role as a pharmaceutical intermediate. It is involved in the synthesis of various drugs, including:
- Antidepressants :
- Amitriptyline
- Imipramine
- Clomipramine
- Antipsychotics :
- Chlorpromazine
- Acepromaxine
- Other Therapeutics :
- Bencyclane (used for treating peripheral vascular disorders)
- Benzydamine (an anti-inflammatory)
- Cyclobenzaprine (a muscle relaxant)
Table 1: Drugs Synthesized Using DMPC
| Drug Name | Therapeutic Class | Notes |
|---|---|---|
| Amitriptyline | Antidepressant | Used for major depressive disorder |
| Imipramine | Antidepressant | Tricyclic antidepressant |
| Chlorpromazine | Antipsychotic | First antipsychotic drug |
| Acepromaxine | Antipsychotic | Veterinary use primarily |
| Bencyclane | Peripheral vasodilator | Improves blood flow |
Agricultural Applications
In addition to its pharmaceutical uses, DMPC serves as an intermediate in the agricultural sector. It is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its role as a reagent in the development of these compounds enhances agricultural productivity by providing effective solutions for pest management.
Biochemical Research
DMPC is also employed as a biochemical reagent in various research applications. It has been used in enzyme studies and exhibits mutagenic activity, making it relevant for genotoxicity testing. Research has indicated that DMPC can act as an alkylating agent, which is significant in understanding its biochemical interactions and potential therapeutic effects.
Case Study: Toxicity Studies
A series of toxicity studies conducted on F344/N rats and B6C3F1 mice revealed critical insights into the safety profile of DMPC. In these studies, animals were administered varying doses of DMPC, leading to observations such as:
- Increased incidences of goblet cell hypertrophy in the nasal cavity of male rats.
- Altered serum bile acid concentrations, indicating potential liver effects.
These findings underscore the importance of understanding both the therapeutic benefits and potential risks associated with DMPC usage in pharmaceuticals and research settings .
Mechanism of Action
The mechanism of action of 3-Dimethylaminopropylchloride hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as Na+/K±ATPase, by binding to their active sites. This inhibition can lead to changes in cellular ion concentrations and affect various physiological processes .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Melting Point : 139–145°C .
- Solubility : Highly water-soluble; hygroscopic .
- Hazard Codes : R22 (harmful if swallowed), R36/37/38 (irritating to eyes, respiratory system, and skin) .
Synthesis :
Produced via reaction of dimethylamine with acrylonitrile under alkaline conditions, followed by chlorination with thionyl chloride .
Comparison with Structurally Similar Compounds
3-Chloro-N,N-diethylpropan-1-amine
- CAS : 104-77-8
- Molecular Formula : C₇H₁₇ClN
- Molecular Weight : 162.67 g/mol
- Key Differences :
- Diethyl substituents increase steric hindrance and hydrophobicity compared to dimethyl groups.
- Lower reactivity in nucleophilic substitution due to bulkier alkyl groups.
- Applications : Less common in pharmaceuticals; used in specialty organic synthesis .
3-Chloro-N-methylpropan-1-amine Hydrochloride
- CAS : 97145-88-5
- Molecular Formula : C₄H₁₁Cl₂N
- Molecular Weight : 144.05 g/mol
- Key Differences :
- Single methyl group reduces basicity compared to dimethyl derivatives.
- Lower melting point (~120–125°C) due to reduced crystallinity.
- Applications : Intermediate in agrochemicals and small-molecule drug synthesis .
1-(3-Chloropropyl)pyrrolidine Hydrochloride
- CAS : 39743-20-9
- Molecular Formula : C₇H₁₅Cl₂N
- Molecular Weight : 196.11 g/mol
- Key Differences :
- Pyrrolidine ring introduces rigidity and alters electronic properties.
- Enhanced stability in acidic conditions due to cyclic amine structure.
- Applications : Used in heterocyclic compound synthesis for bioactive molecules .
2-Dimethylaminoisopropyl Chloride Hydrochloride (DMIPC)
- CAS : 4584-49-0
- Molecular Formula : C₅H₁₃Cl₂N
- Molecular Weight : 158.07 g/mol
- Key Differences :
- Isopropyl backbone shifts chloride position, affecting reaction pathways.
- Reduced water solubility compared to the linear propyl chain isomer.
- Applications : Intermediate in pesticide synthesis .
Data Table: Comparative Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Applications | Hazard Codes |
|---|---|---|---|---|---|---|---|
| 3-Dimethylaminopropylchloride HCl | 5407-04-5 | C₅H₁₃Cl₂N | 158.07 | 139–145 | Water-soluble | Pharmaceuticals, conductive polymers | R22, R36/37/38 |
| 3-Chloro-N,N-diethylpropan-1-amine | 104-77-8 | C₇H₁₇ClN | 162.67 | ~100–110* | Organic solvents | Organic synthesis | N/A |
| 3-Chloro-N-methylpropan-1-amine HCl | 97145-88-5 | C₄H₁₁Cl₂N | 144.05 | ~120–125 | Water-methanol | Agrochemicals | R34 (corrosive) |
| 1-(3-Chloropropyl)pyrrolidine HCl | 39743-20-9 | C₇H₁₅Cl₂N | 196.11 | 180–185 | DMSO, Chloroform | Heterocyclic synthesis | R36/37/38 |
| DMIPC | 4584-49-0 | C₅H₁₃Cl₂N | 158.07 | 130–135 | Limited water | Pesticides | R22, R36/37/38 |
*Estimated based on structural analogs.
Key Findings
Structural Impact on Reactivity: Dimethylamino groups in 3-Dimethylaminopropylchloride HCl enhance nucleophilicity, making it preferable for pharmaceutical intermediates . Bulkier substituents (e.g., diethyl) reduce reaction rates in SN2 mechanisms .
Safety Profiles :
- Compounds with smaller alkyl groups (e.g., methyl) exhibit higher volatility and dermal irritation .
- Cyclic amines (e.g., pyrrolidine derivative) show reduced acute toxicity compared to linear analogs .
Application-Specific Trends: Chloride positioning (e.g., DMIPC vs. target compound) dictates utility in pesticide vs. drug synthesis . Conductive polymer applications are unique to 3-Dimethylaminopropylchloride HCl due to its compatibility with pyrrole polymerization .
Biological Activity
3-Dimethylaminopropylchloride hydrochloride, commonly referred to as DMAP.HCl, is a chemical compound with significant biological activity and applications in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, toxicity studies, and potential applications in drug synthesis.
- Chemical Formula : CHClN
- CAS Number : 5407-04-5
- Appearance : Hygroscopic white to off-white crystalline solid
- Solubility : Soluble in water (400 mg in 4 mL) .
DMAP.HCl is known for its role as a nucleophilic catalyst in various chemical reactions. It can enhance the nucleophilicity of substrates by accepting protons, which facilitates reactions with electrophiles. This property makes it valuable in the synthesis of pharmaceuticals, particularly antipsychotic and antispasmodic drugs .
In biological systems, DMAP.HCl interacts with several molecular targets. Notably, it has been shown to inhibit the activity of histamine N-methyltransferase with an IC value of 0.32 mM, indicating its potential role in modulating histamine-related physiological processes . Additionally, it affects cellular transport mechanisms by inhibiting choline uptake in human erythrocytes .
Animal Studies
Toxicity studies conducted on male and female F344/N rats and B6C3F1 mice have provided insights into the safety profile of DMAP.HCl. These studies involved administering varying doses (0, 6.25, 12.5, 25, 50, or 100 mg/kg) by gavage over periods of two weeks to three months.
Key Findings :
- Short-term (2 weeks) : No significant gross or microscopic lesions related to DMAP.HCl were observed. However, one female mouse died early in the study .
- Long-term (3 months) : Increased incidences of goblet cell hypertrophy in the nasal passages of male rats and elevated serum bile acid concentrations were noted . The highest no-observed-effect levels (NOEL) were determined to be 50 mg/kg for male rats and female mice .
| Dose (mg/kg) | Male Rat Observations | Female Mouse Observations |
|---|---|---|
| 0 | Control | Control |
| 6.25 | No significant effects | No significant effects |
| 12.5 | No significant effects | No significant effects |
| 25 | No significant effects | No significant effects |
| 50 | Goblet cell hypertrophy | Weight loss observed |
| 100 | Increased mortality | Increased mortality |
Genotoxicity
Research has indicated that DMAP.HCl exhibits mutagenic properties in certain bacterial strains (Salmonella typhimurium), suggesting potential DNA cross-linking capabilities . This raises concerns regarding its genotoxicity and potential carcinogenic effects, necessitating further investigation into its safety profile.
Applications in Drug Synthesis
DMAP.HCl serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the production of medications targeting psychiatric disorders. Its role typically involves alkylation reactions that transfer a propyl group containing a dimethylamine functionality to other molecules .
Q & A
Q. What are the optimal solvent systems for reactions involving 3-dimethylaminopropylchloride hydrochloride, and how do solvent properties influence reaction kinetics?
3-Dimethylaminopropylchloride hydrochloride exhibits solubility in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dichloromethane, but is only slightly soluble in water . For nucleophilic substitution or coupling reactions, DMF is often preferred due to its high polarity, which stabilizes transition states and enhances reaction rates. However, acetonitrile may be selected for reactions requiring milder conditions or easier post-reaction purification. Researchers should validate solvent compatibility with reactants (e.g., avoiding protic solvents in carbodiimide-mediated couplings) and monitor for side reactions like hydrolysis in aqueous environments .
Q. How is 3-dimethylaminopropylchloride hydrochloride utilized in peptide synthesis, and what are common side reactions?
This compound is a critical reagent in carbodiimide-based coupling strategies, often paired with N-hydroxysuccinimide (NHS) to activate carboxylic acids for amide bond formation. The mechanism involves the formation of an O-acylisourea intermediate, which reacts with amines to yield peptides. Common side reactions include racemization of chiral centers under basic conditions and the formation of N-acylurea byproducts if the intermediate is not quenched efficiently. Mitigation strategies include maintaining a pH ≤ 7.0 and using excess NHS to stabilize the active ester .
Q. What safety protocols are essential for handling 3-dimethylaminopropylchloride hydrochloride in laboratory settings?
Key precautions include:
- Moisture control : Store in a desiccator at 2–8°C to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., ethyl chloride).
- Waste disposal : Neutralize residual reagent with dilute acetic acid before aqueous disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal pH ranges for carbodiimide-mediated couplings using this reagent?
Discrepancies in literature pH values (e.g., pH 4.7 vs. 6.0) often arise from differences in substrate sensitivity or solvent systems. For example, pH 4.7–5.5 minimizes racemization in peptide synthesis but may reduce efficiency for sterically hindered amines. To reconcile data, perform controlled experiments using model substrates (e.g., glycine-phenylalanine coupling) under varying pH conditions, monitoring yield and enantiomeric purity via HPLC . Statistical tools like Design of Experiments (DoE) can identify pH thresholds for specific applications .
Q. What advanced analytical techniques are recommended for assessing the purity and stability of 3-dimethylaminopropylchloride hydrochloride under varying storage conditions?
- Purity analysis : Use HPLC with a C18 column and UV detection at 210 nm, comparing retention times against a certified reference standard .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 1 month) and monitor hydrolytic degradation via FT-IR (loss of C=N stretch at 1650 cm⁻¹) or NMR (disappearance of carbodiimide protons) .
- Moisture content : Karl Fischer titration to ensure levels <0.1% for long-term storage .
Q. How can reaction yields be optimized in large-scale syntheses using this reagent while minimizing side product formation?
- Stepwise reagent addition : Introduce 3-dimethylaminopropylchloride hydrochloride slowly to avoid localized excess, which promotes N-acylurea formation.
- Temperature control : Maintain 0–4°C for heat-sensitive reactions (e.g., with thermally labile amines).
- In-situ monitoring : Use inline IR spectroscopy to track intermediate consumption and adjust stoichiometry dynamically .
- Workup optimization : Quench excess reagent with 1 M HCl and extract products using ethyl acetate to isolate desired amides from hydrophilic byproducts .
Q. What methodologies are effective for studying the compound’s interaction with biological macromolecules in drug delivery systems?
- Surface plasmon resonance (SPR) : Measure binding kinetics between 3-dimethylaminopropylchloride hydrochloride-functionalized nanoparticles and target proteins (e.g., serum albumin).
- Fluorescence quenching : Monitor conformational changes in enzymes (e.g., lysozyme) upon interaction with the compound.
- Molecular dynamics simulations : Model electrostatic interactions between the protonated dimethylamino group and negatively charged lipid bilayers .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in water?
While some sources describe it as "slightly soluble" , others classify it as "water-soluble" . This discrepancy likely stems from variations in experimental conditions (e.g., temperature, ionic strength). To resolve:
Prepare saturated solutions at 25°C in deionized water and measure solubility gravimetrically.
Compare results with literature values, adjusting for parameters like pH (acidic conditions enhance solubility via protonation of the dimethylamino group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
